2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Overview
Description
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C10H11Cl2NO3 It is a derivative of acetamide, characterized by the presence of chloro and methoxy substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-chloro-2,4-dimethoxyaniline+chloroacetyl chloride→this compound
The reaction is typically conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient cooling systems to manage the heat generated during the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Major Products
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(2,5-dimethoxyphenyl)acetamide
- 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of the chloro group at the 5-position may enhance its stability and binding interactions compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3/c1-15-8-4-9(16-2)7(3-6(8)12)13-10(14)5-11/h3-4H,5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZPWAUYDVUDTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCl)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309697 | |
Record name | 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10309697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23543-12-6 | |
Record name | 23543-12-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10309697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5'-DICHLORO-2',4'-DIMETHOXYACETANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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